2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate . This reaction yields the tetrahydroquinoline derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential strategies for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with aldehyde or ketone groups, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid involves its interaction with molecular targets in biological systems. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 5,6,7,8-Tetrahydroquinoline
- 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
Uniqueness
2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-6-4-8-5-7(11(14)15)2-3-9(8)13-10(6)12/h4,7H,2-3,5H2,1H3,(H2,12,13)(H,14,15) |
InChI Key |
UTAZMKSVRJBFND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC(C2)C(=O)O)N=C1N |
Origin of Product |
United States |
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